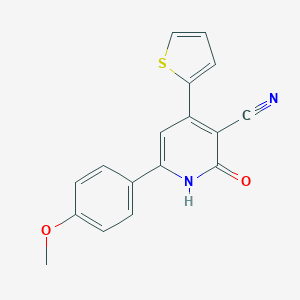![molecular formula C25H26N4O4 B292106 Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292106.png)
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a member of the triazolopyrimidine family of compounds, and its unique structure has led to investigations into its potential uses in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to have various biochemical and physiological effects in the body. In animal studies, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to improve glucose and lipid metabolism, reduce inflammation, and increase insulin sensitivity. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has also been shown to improve feed efficiency and growth rates in livestock. However, more research is needed to fully understand the effects of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has several advantages for use in lab experiments. Its unique structure and potential applications make it a promising candidate for investigations into various scientific fields. Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to the use of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments. Its effects in humans are not fully understood, and more research is needed to determine its safety and efficacy. Additionally, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a synthetic compound, which may limit its use in certain fields, such as environmental science.
Direcciones Futuras
There are several potential future directions for research on Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. In medicine, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate could be further investigated for its potential as a pain medication or anti-inflammatory agent. In agriculture, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate could be used to improve feed efficiency and growth rates in livestock, which could have economic and environmental benefits. In environmental science, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate could be used as a tool for monitoring water quality, which could help to prevent the spread of waterborne diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in humans.
In conclusion, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a synthetic compound with potential applications in various scientific fields. Its unique structure and potential uses make it a promising candidate for further investigation. While more research is needed to fully understand its effects in humans, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has the potential to make significant contributions to medicine, agriculture, and environmental science.
Métodos De Síntesis
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate can be synthesized through a multi-step process that involves the reaction of various reagents. The most commonly used method involves the reaction of 7-methyl-1,5-dihydro-1,2,4-triazolo[4,3-a]pyrimidine-5,6-dicarboxylic acid diethyl ester with p-toluidine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been investigated for its potential applications in various scientific fields, including medicine, agriculture, and environmental science. In medicine, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been used as a feed additive for livestock, as it has been shown to improve feed efficiency and growth rates. In environmental science, Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been investigated as a potential tool for monitoring water quality, as it can be used as a marker for fecal contamination.
Propiedades
Fórmula molecular |
C25H26N4O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C25H26N4O4/c1-5-32-23(30)20-17(4)26-25-28(21(20)18-10-8-7-9-11-18)22(24(31)33-6-2)27-29(25)19-14-12-16(3)13-15-19/h7-15,21H,5-6H2,1-4H3 |
Clave InChI |
CPAJPJGFKGKVHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=NN2C4=CC=C(C=C4)C)C(=O)OCC)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=NN2C4=CC=C(C=C4)C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292029.png)
![7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292030.png)
![7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292033.png)
![2-[[4-(ethylamino)-7-methyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B292035.png)
![2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292036.png)
![1-(4-chlorophenyl)-2-[[4-ethyl-5-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B292037.png)
![Ethyl 8-(4-morpholinylacetyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292038.png)
![Ethyl 8-[(4-phenyl-1-piperazinyl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292039.png)
![1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone](/img/structure/B292041.png)
![3-ethylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292043.png)
![9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)